CXCR2 Inhibition Potency Comparison: Target Compound vs. SB-225002
In a cell-based CXCR2 antagonism assay, the target compound displayed negligible inhibition (IC₅₀ > 30 000 nM), whereas the canonical CXCR2 antagonist SB‑225002 (CAS 182498‑32‑4) achieved an IC₅₀ of 22 nM [1]. This >1 300‑fold difference in potency indicates that the target compound is essentially inactive against CXCR2.
| Evidence Dimension | CXCR2 antagonism (IC₅₀) |
|---|---|
| Target Compound Data | >30 000 nM |
| Comparator Or Baseline | SB‑225002: 22 nM |
| Quantified Difference | >1 300‑fold (target compound essentially inactive) |
| Conditions | Cell-based assay; U2OS cell line; CXCR2 receptor |
Why This Matters
For researchers seeking to avoid CXCR2‑mediated effects, the target compound’s lack of activity provides a clean negative control, whereas SB‑225002 serves as a potent positive control.
- [1] IDRB Lab. Bioactivity Information: Compound IT0523347 – CXCR2 IC₅₀ > 30 000 nM. https://molbic.idrblab.net/data/bioactivity/details/IT0523347 (accessed 2026‑04‑15). View Source
